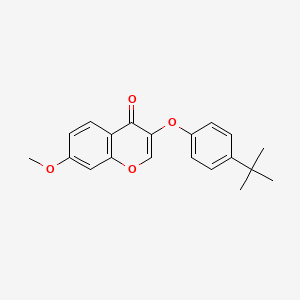![molecular formula C17H26N2O3S2 B5520399 N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)
N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide and its derivatives involves multiple steps, including reactions like aminomethylation and substitutions. Typical methods include starting from basic piperidine structures and incorporating various functional groups through reactions like sulfonylation and alkylation. These processes are characterized by their efficiency in introducing different substituents to the piperidine backbone, which is crucial for exploring the compound's chemical behavior and biological activity (Dotsenko et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound, particularly involving the piperidine ring, plays a significant role in its chemical reactivity and interaction with biological targets. The structural analysis typically involves spectroscopic studies, including FT-IR, 1H-NMR, and mass spectrometry, to confirm the presence of various functional groups and the overall framework of the molecule (Kambappa et al., 2017).
Chemical Reactions and Properties
The compound exhibits a range of chemical reactions, primarily due to its functional groups like sulfonyl and thioether moieties. These groups participate in reactions such as nucleophilic substitutions and electrophilic additions. Additionally, the piperidine ring can undergo transformations, including ring expansions and contractions, which significantly impact the compound's chemical properties and reactivity (Plazzi et al., 1997).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of N-heterocycles
Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are fundamental structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Nanofiltration Membrane Technology
Recent advancements in nanofiltration (NF) membranes, particularly those based on piperazine (PIP)-derived crumpled polyamide layers, have demonstrated significant improvements in separation performance for environmental applications. These membranes offer enhanced water permeance, selectivity, and antifouling performance, making them suitable for water softening, purification, and wastewater treatment (Shao et al., 2022).
Antibacterial Activity
Aryl sulfonamides containing thiophene and chromene moieties have shown promising antibacterial properties. These compounds are crucial in medicinal and industrial chemistry for their pharmacological activities against pathogenic microbes. The significance of aryl sulfonamides, particularly those with thiophene or chromene moieties, underscores their potential as antibacterial agents (Rathore et al., 2021).
Piperazine Derivatives in Therapeutic Development
Piperazine, a six-membered nitrogen-containing heterocycle, is critical in the rational design of a wide range of therapeutic agents. Piperazine derivatives have been explored for their antipsychotic, anti-inflammatory, antidepressant, anticancer, antiviral, and cardio-protective properties. Modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules (Rathi et al., 2016).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes, such as Aldo-Keto Reductase (AKR) 1C3, by sulfonamide compounds has shown promise in the treatment of hormonal and hormonal independent malignancies. AKR1C3 inhibitors are being explored for their potential in treating castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia (Penning, 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(4-methylphenyl)sulfanylpropyl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-14-6-8-16(9-7-14)23-12-4-10-18-17(20)15-5-3-11-19(13-15)24(2,21)22/h6-9,15H,3-5,10-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQIHSYMRXOJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)

![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)
![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)
![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)
![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)
![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)
![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)
![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)

![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
![(3S)-1-[(1-benzylpiperidin-4-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520415.png)